molecular formula C12H10N4O B2371080 6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile CAS No. 303148-45-0

6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile

Cat. No.: B2371080
CAS No.: 303148-45-0
M. Wt: 226.239
InChI Key: VAJQBFPPDCVVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent methylation steps. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyridine derivatives, which can further be utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural analogs.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
  • 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
  • 6-Oxo-1,6-dihydro-4-pyridazinecarboxylic acid

Uniqueness

6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-4-oxo-1-(pyridin-4-ylmethyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-9-11(6-13)12(17)15-8-16(9)7-10-2-4-14-5-3-10/h2-5,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJQBFPPDCVVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=CN1CC2=CC=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.